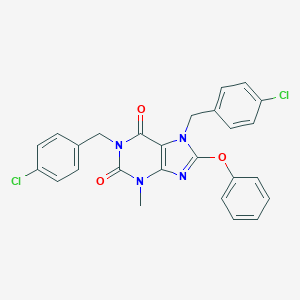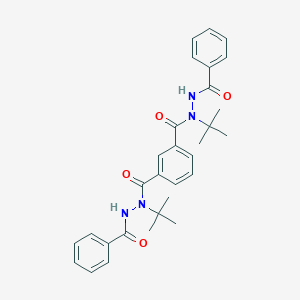
1,7-bis(4-chlorobenzyl)-3-methyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-bis(4-chlorobenzyl)-3-methyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione, also known as AG-014699, is a small molecule inhibitor of poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair, and inhibiting its activity can lead to the accumulation of DNA damage and cell death. AG-014699 has been studied extensively for its potential as an anti-cancer agent, and
Mechanism of Action
1,7-bis(4-chlorobenzyl)-3-methyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione works by inhibiting the activity of PARP, an enzyme that plays a crucial role in DNA repair. When DNA is damaged, PARP is activated and recruits repair enzymes to the site of damage. Inhibiting PARP activity prevents the repair of DNA damage, leading to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects
This compound has been shown to induce cell death in cancer cells by inhibiting PARP activity. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy by sensitizing cancer cells to these treatments. In addition, this compound has been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases.
Advantages and Limitations for Lab Experiments
1,7-bis(4-chlorobenzyl)-3-methyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has a well-established mechanism of action. However, there are also limitations to its use in lab experiments. It is a potent inhibitor of PARP, which can lead to off-target effects. In addition, its efficacy may be limited by the development of resistance in cancer cells.
Future Directions
There are several future directions for the study of 1,7-bis(4-chlorobenzyl)-3-methyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione. One area of research is the development of combination therapies that can enhance its efficacy and overcome resistance. Another area of research is the development of more potent and selective PARP inhibitors that have fewer off-target effects. Finally, there is a need for further research into the potential use of this compound as a treatment for inflammatory diseases.
Synthesis Methods
1,7-bis(4-chlorobenzyl)-3-methyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzylamine with 3-methyl-8-nitro-3,7-dihydro-1H-purine-2,6-dione, followed by reduction and subsequent reaction with phenoxyacetic acid chloride. The final product is obtained after purification by column chromatography.
Scientific Research Applications
1,7-bis(4-chlorobenzyl)-3-methyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential as an anti-cancer agent. It has been shown to have activity against a variety of cancer cell lines, including breast, ovarian, pancreatic, and lung cancer. In preclinical studies, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy, and clinical trials have been conducted to evaluate its safety and efficacy in combination with these treatments.
Properties
Molecular Formula |
C26H20Cl2N4O3 |
|---|---|
Molecular Weight |
507.4 g/mol |
IUPAC Name |
1,7-bis[(4-chlorophenyl)methyl]-3-methyl-8-phenoxypurine-2,6-dione |
InChI |
InChI=1S/C26H20Cl2N4O3/c1-30-23-22(24(33)32(26(30)34)16-18-9-13-20(28)14-10-18)31(15-17-7-11-19(27)12-8-17)25(29-23)35-21-5-3-2-4-6-21/h2-14H,15-16H2,1H3 |
InChI Key |
DCVUTWNLPBRKNB-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)Cl)N(C(=N2)OC4=CC=CC=C4)CC5=CC=C(C=C5)Cl |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)Cl)N(C(=N2)OC4=CC=CC=C4)CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295363.png)
![2-{[3-(4-chlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B295365.png)
![N-(2-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295366.png)
![N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B295371.png)
![N-(4-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B295372.png)
![9,11-dimethyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295385.png)
![10,11-dimethyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295386.png)
![8,11-dimethoxy-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295387.png)
![9-methoxy-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295388.png)
![11-methyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295390.png)


![N'-{3-[(2-benzoyl-2-tert-butylhydrazino)carbonyl]benzoyl}-N-(tert-butyl)benzohydrazide](/img/structure/B295393.png)

